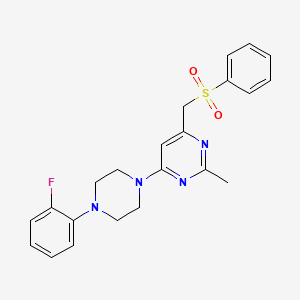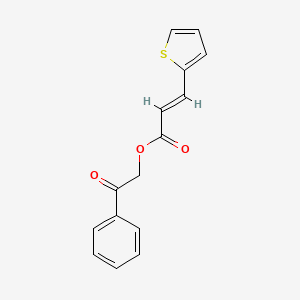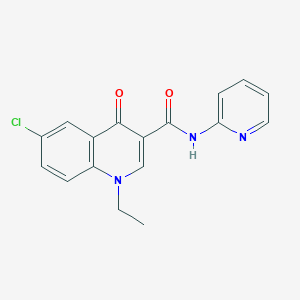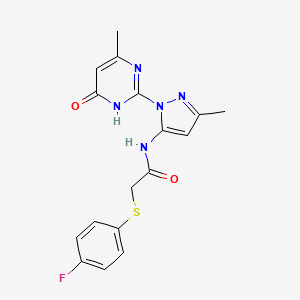
(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes a piperazine ring and a pyrimidine ring, along with a phenyl sulfone group . It’s a part of a larger family of compounds known as piperazine derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure would need to be determined through techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve its piperazine and pyrimidine rings, as well as the phenyl sulfone group . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, 4-Fluorophenyl methyl sulfone, a related compound, is a solid at room temperature and is considered hazardous .Applications De Recherche Scientifique
Antibacterial and Antiproliferative Activities
Synthesis and Antibacterial Activity : A study reported the synthesis of quinolone antibacterials, including derivatives structurally similar to “(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone”. These compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against bacterial infections Taguchi et al., 1992.
Antiproliferative Effects : Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines. Some derivatives exhibited significant activity, highlighting the potential of these compounds in cancer therapy Mallesha et al., 2012.
Multifunctional Antioxidants
Age-Related Diseases : Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which share a functional resemblance with the compound , demonstrated their efficacy as multifunctional antioxidants. These compounds are potential candidates for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their ability to protect against oxidative stress Jin et al., 2010.
Chemical Synthesis and Material Science Applications
Novel Synthesis Approaches : The sulfomethylation of piperazine and polyazamacrocycles, aiming at producing mixed-side-chain macrocyclic chelates, presents an innovative route for the synthesis of compounds that could be useful in bioconjugation and material science Van Westrenen & Sherry, 1992.
Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes for dye treatment highlighted the importance of sulfonated aromatic diamine monomers in enhancing water flux and dye rejection. This indicates the potential of sulfone-containing compounds in improving membrane-based water purification technologies Liu et al., 2012.
Safety and Hazards
Propriétés
IUPAC Name |
4-(benzenesulfonylmethyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-17-24-18(16-30(28,29)19-7-3-2-4-8-19)15-22(25-17)27-13-11-26(12-14-27)21-10-6-5-9-20(21)23/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXZMDFIZYHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)
![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)
amine](/img/structure/B2725027.png)



![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)





![7-butyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725043.png)